Ceftizoxime Superiority Over Cefotaxime: 2.7-Fold Higher Blister Fluid Penetration (AUC Ratio 164.4% vs 60.8%)
In a crossover study of 10 healthy adult volunteers receiving single 2-g intravenous infusions, Ceftizoxime (CZX) demonstrated significantly superior penetration into suction-induced blister fluid compared to Cefotaxime (CTX) [1]. The penetration percentage, estimated by the area under the curve (AUC) ratio of blister fluid to serum, was 164.4% for CZX, which is 2.7 times greater than the 60.8% observed for CTX [1].
| Evidence Dimension | Blister fluid penetration (AUC ratio) |
|---|---|
| Target Compound Data | 164.4% |
| Comparator Or Baseline | Cefotaxime: 60.8% |
| Quantified Difference | 2.7-fold higher penetration |
| Conditions | Single 2g IV infusion in 10 healthy adult volunteers; AUC ratio of blister fluid to serum |
Why This Matters
Superior extravascular penetration is a key PK parameter suggesting enhanced potential for treating infections in interstitial spaces and soft tissues, which may influence drug selection for specific infection sites.
- [1] Vallée, F., LeBel, M., & Bergeron, M. G. (1991). Comparative study of pharmacokinetics and serum bactericidal activity of ceftizoxime and cefotaxime. Antimicrobial Agents and Chemotherapy, 35(10), 2057-2064. View Source
